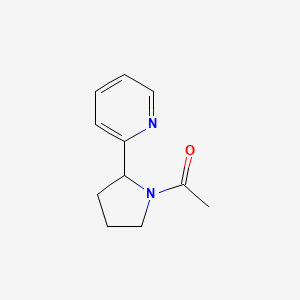

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring fused to a pyrrolidine moiety via a ketone linker. The pyridine-pyrrolidine scaffold is frequently employed in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

CAS No. |

402937-53-5 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2-pyridin-2-ylpyrrolidin-1-yl)ethanone |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-11(13)10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8H2,1H3 |

InChI Key |

GFUUWUTUEVQEML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2-pyridyl ketone with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. For instance, the use of trifluoroacetic acid can promote the reaction between 2-pyridyl ketone and pyrrolidine to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with molecular targets through its pyridine and pyrrolidine rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

*Hypothetical formula based on structural analogs.

Key Research Findings and Structural Insights

Synthetic Efficiency : Analogs like 2cae () demonstrate high yields (87–96%) in solid- and solution-phase syntheses, suggesting robust methodologies for pyridine-pyrrolidine derivatives .

Substituent Effects: Bromine: Brominated derivatives (e.g., C₁₂H₁₄BrNO) enhance reactivity for cross-coupling reactions, enabling diversification of pharmacophores . Hydroxymethyl: The (R)-configured hydroxymethyl group in C₇H₁₃NO₂ introduces chirality and polarity, improving aqueous solubility for drug delivery applications .

Biological Activity

1-(2-(Pyridin-2-yl)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring and a pyrrolidine ring connected via an ethanone functional group. This structure suggests diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that derivatives of pyrrolidine, including this compound, can inhibit the growth of various bacteria and fungi. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within microbial cells. The presence of the pyridine moiety facilitates π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions may lead to conformational changes in target proteins, thereby influencing their activity .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR) of this compound. For example, similar compounds with variations in halogen substitution or additional functional groups have demonstrated differing levels of biological activity. The following table summarizes some related compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone | Contains a fluorophenyl group | Enhanced lipophilicity due to fluorine |

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone | Contains a chlorophenyl group | Similar structure but different halogen impact |

| 1-(3-(4-Methylphenyl)azepan-1-yl)-2-(pyridin-3-yl)ethanone | Contains a methyl group | Alters electronic properties compared to halogens |

| 2-(Pyrrolidin-1-yl)pyrimidines | Pyrimidine core with pyrrolidine attachment | Different heterocyclic structure with distinct reactivity |

This table illustrates how variations in molecular structure can significantly affect the biological activity of related compounds.

Case Studies and Research Findings

A number of studies have focused on the biological activities of pyrrolidine derivatives, including this compound:

- Antibacterial Activity : A study found that several pyrrolidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values demonstrating effective inhibition at low concentrations .

- Antifungal Activity : Another investigation reported antifungal properties against Candida albicans and Fusarium oxysporum, highlighting the compound's potential as an antifungal agent .

- Mechanistic Studies : Research employing techniques such as surface plasmon resonance has been utilized to study the binding affinities of this compound to target proteins, providing insights into its mechanism of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.